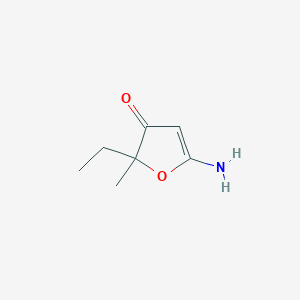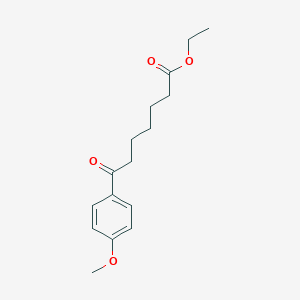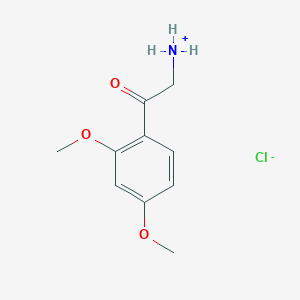
2,2,6,6-Tetramethylpimelic Acid
Overview
Description
2,2,6,6-Tetramethylpimelic Acid: is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28 g/mol . It is a derivative of heptanedioic acid, characterized by the presence of four methyl groups attached to the carbon atoms at positions 2 and 6 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpimelic Acid typically involves the oxidation of 2,2,6,6-tetramethylheptane. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation of the starting material.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpimelic Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: 2,2,6,6-Tetramethylpimelic Acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of steric effects and reaction mechanisms .
Biology and Medicine: In biological research, it is used to study metabolic pathways and enzyme interactions. Its derivatives are explored for potential therapeutic applications due to their bioactive properties .
Industry: In industrial applications, it is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpimelic Acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple methyl groups influences its binding affinity and specificity . The pathways involved include oxidative and reductive transformations, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Pimelic Acid: A simpler derivative of heptanedioic acid without the methyl groups.
2,2,6,6-Tetramethylheptanedioic Acid: A closely related compound with similar structural features.
Adipic Acid: Another dicarboxylic acid with a shorter carbon chain.
Uniqueness: 2,2,6,6-Tetramethylpimelic Acid is unique due to the presence of four methyl groups, which impart steric hindrance and influence its reactivity. This makes it distinct from other dicarboxylic acids and valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2,2,6,6-tetramethylheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJONFLPBQEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369773 | |
| Record name | 2,2,6,6-Tetramethylpimelic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-45-9 | |
| Record name | 2,2,6,6-Tetramethylpimelic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B50455.png)


![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)




![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)



![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
